molecular formula C10H6BrF3O3 B13696629 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13696629
M. Wt: 311.05 g/mol
InChI Key: PQCYILLJSNAREL-UHFFFAOYSA-N
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Description

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the phenyl ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated derivatives.

Scientific Research Applications

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Bromo-4-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenol

Uniqueness

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H6BrF3O3

Molecular Weight

311.05 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6BrF3O3/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4H,3H2,(H,16,17)

InChI Key

PQCYILLJSNAREL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)C(=O)O

Origin of Product

United States

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